molecular formula C15H29NSi B153634 N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine CAS No. 125542-04-3

N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine

Cat. No. B153634
M. Wt: 251.48 g/mol
InChI Key: ZXPSQIUMSOPNIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-tert-butanesulfinyl imines, which are structurally related to the compound , involves condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, yielding high enantioenriched amines . Additionally, a metal-free diastereoselective synthesis of N-tert-butanesulfinylamines has been developed using tetrakis(dimethylamino)ethylene, achieving good yields and diastereoselectivities . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The tert-butyl dimethyl silyl group has been shown to play a significant role in the molecular structure of organosilicon compounds, affecting their reactivity and interactions with other molecules . The crystal structures of certain silyl imino compounds have been described, providing insights into the molecular geometry and electronic structure that could be relevant to the compound of interest .

Chemical Reactions Analysis

The reactivity of di-tert-butyl(di-tert-butylphenylsilyl)iminosilane with various compounds has been studied, showing a range of reactions including insertion, ene reactions, and cycloadditions . Similarly, tert-butyl-substituted silatetrazolines undergo thermolysis to form silanimines, which can react further in ene reactions . These studies suggest that the compound may also participate in a variety of chemical reactions.

Physical and Chemical Properties Analysis

The presence of tert-butyl and silyl groups in organosilicon compounds has been associated with enhanced cytotoxicity against human tumor cells, indicating that these groups can significantly influence the biological activity of these molecules . The physical properties such as solubility, stability, and volatility of organosilicon compounds can be inferred from studies on similar compounds, although specific data for the compound is not provided .

Scientific Research Applications

Synthesis and Structural Studies

  • Complex Formation with Ruthenium : N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine and similar compounds have been used to synthesize ruthenocenes, involving reactions with n-butyl lithium followed by tributyltin chloride, resulting in the formation of ruthenium complexes. These complexes have been characterized using NMR spectroscopy and single-crystal X-ray structure analysis (Schumann, Stenz, & Mühle, 2003).

Application in Medicinal Chemistry

  • Stroke Treatment : Compounds related to N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine have shown promise in stroke treatment. Tetramethylpyrazine nitrones derived from similar structures have demonstrated potent thrombolytic activity, free radical scavenging power, and blood-brain barrier permeability, indicating potential therapeutic applications in cerebral ischemia therapy (Marco-Contelles, 2020).

Chemical Reactions and Properties

  • Photolysis and Pyrolysis Studies : Studies on derivatives of N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine have explored their behavior under photolysis and pyrolysis conditions. For instance, the synthesis of [2-(tert-Butyldimethylsilyl)phenyl]diphenyl(2,2,4,4-tetramethylpent-3-yloxy)silane through photolysis of related compounds has been documented (Leigh, Kroll, Toltl, & Britten, 1997).

Drug Development and Cytotoxicity

  • Enhancement of Drug Cytotoxicity : The tert-butyl dimethyl silyl group, a key structural feature of N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine, has been shown to play a significant role in enhancing drug cytotoxicity against human tumor cells. This has been demonstrated through studies involving various functional groups, including the tert-butyl dimethyl silyl group, indicating its potential in modulating cytotoxic activity in drug development (Donadel, Martín, Martín, Villar, & Padrón, 2005).

Future Directions

The future directions of research and applications involving this compound are not explicitly mentioned in the search results. Given its use as a catalyst in polymerization reactions and in the preparation of constrained geometry organoactinide complexes , it may continue to find use in these and potentially other areas of chemistry.

properties

IUPAC Name

N-[dimethyl-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silyl]-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NSi/c1-10-11(2)13(4)14(12(10)3)17(8,9)16-15(5,6)7/h14,16H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPSQIUMSOPNIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C1[Si](C)(C)NC(C)(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393399
Record name N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silanamine
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Molecular Weight

251.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine

CAS RN

125542-04-3
Record name N-(1,1-Dimethylethyl)-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Silanamine, N-(1,1-dimethylethyl)-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)
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Synthesis routes and methods

Procedure details

2,3,4,5-tetramethylcyclopenta-2,4-diene (3.67 g, 30 mmol) was added into a flask containing tetrahydrofuran (100 mL), n-butyl lithium (12 mL) was added in droplets thereto at 0° C., and the reaction temperature was gradually increased to room temperature so that the reaction was carried out for 8 hours. This solution was cooled to −78° C., dichloromethylsilane (3.87g, 30 mmol) was slowly added in droplets thereto, and then the reaction was carried out for 12 hours. After the reaction, the volatile material was removed, and the resultant product was extracted with hexane (100 mL), after which the volatile material was removed, thereby obtaining as pale yellow oil 5.5 g of (chloro) (dimethyl) (2,3,4,5-tetramethylcyclopentadienyl)silane. The (chloro)(dimethyl)(2,3,4,5-tetramethylcyclopentadienyl)silane thus obtained was dissolved in tetrahydrofuran (100 mL) without additional purification, after which lithium tert-butylamide (2.02 g) was added in droplets thereto at 0° C. and the reaction was carried out at room temperature for 2 hours. After the reaction, the volatile material was removed, and the resultant product was extracted with hexane (100 mL), thus obtaining as pale yellow oil 6.09 g (yield 81%) of (tert-butylamino) (2,3,4,5-tetramethylcyclopenta-2,4-dienyl)dimethylsilane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
lithium tert-butylamide
Quantity
2.02 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine
Reactant of Route 6
N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine

Citations

For This Compound
2
Citations
M McClelland, LLP Neustadt - researchgate.net
1. Field of the Invention The present invention relates to a method and system for treating a dielectric? lm and, more particularly, to a batch processing method and system of treating a …
Number of citations: 0 www.researchgate.net
M McClelland, LLP Neustadt - 2011 - researchgate.net
(57) ABSTRACT A method and system for treating a dielectric? lm on a plu rality of substrates includes disposing the plurality of sub strates in a batch processing system, the dielectric? …
Number of citations: 0 www.researchgate.net

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